Ovalene

Description

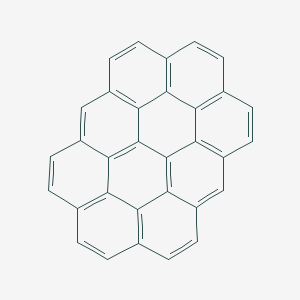

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ovalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQODMMMSXHVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172447 | |

| Record name | Ovalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190-26-1 | |

| Record name | Ovalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ovalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ovalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ovalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ovalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OVALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M1901484G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ovalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Chemical and Physical Properties

Ovalene is a reddish-orange crystalline solid.[1][2] It is structurally similar to coronene (B32277) and is of interest in fields ranging from materials science to astrochemistry.[1][3]

General Identifiers

| Property | Value |

| Chemical Formula | C₃₂H₁₄[1] |

| Molar Mass | 398.45 g/mol [4] |

| CAS Number | 190-26-1[5] |

| IUPAC Name | This compound[4] |

Physical Properties

| Property | Value |

| Melting Point | 473 °C (746 K)[1] |

| Boiling Point | 456.64 °C (rough estimate)[6] |

| Density | 1.496 g/cm³[4] |

| Appearance | Reddish-orange compound[1] |

Solubility and Spectroscopic Characteristics

This compound is sparingly soluble in organic solvents such as benzene (B151609), toluene, and dichloromethane.[1][2] Solutions of this compound exhibit a characteristic green fluorescence under ultraviolet (UV) light.[1][2]

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/a.[1]

| Crystal System | Monoclinic |

| Space Group | P2₁/a[1] |

| Lattice Constants | a = 1.947(5) nm, b = 0.470(1) nm, c = 1.012(4) nm; β = 105.0(3)°[4] |

| Formula Units (Z) | 2[4] |

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound has been a subject of study, with analyses of its S₁ and S₂ excited states.[7]

Infrared (IR) and Far-Infrared (FIR) Spectroscopy: The infrared spectra of this compound have been reported, providing insight into its vibrational modes.[8][9] Experimental and theoretical studies have been conducted to assign the observed spectral bands.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound are not readily available in the reviewed literature. For related polycyclic aromatic hydrocarbons, NMR spectroscopy is a critical tool for structural elucidation.

Reactivity and Synthesis

The reactivity of this compound is characteristic of large polycyclic aromatic hydrocarbons. It can undergo reactions such as hydrogenation.[8] The synthesis of this compound was first reported by Clar. More recently, synthetic methods have been developed for various derivatives, including aza-ovalene and an this compound analogue containing amide linkages, to modify its electronic and physical properties.[1][11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of the parent this compound are not extensively documented in readily accessible literature. Therefore, this section provides generalized protocols for the techniques commonly used in the characterization of polycyclic aromatic hydrocarbons.

UV-Visible Spectroscopy (General Protocol)

-

Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined.

Infrared Spectroscopy (General Protocol)

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the solid PAH is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

-

Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups and vibrational modes of the molecule.

X-ray Crystallography (General Protocol)

-

Crystal Growth: Single crystals of the PAH suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[13][14]

Metabolic Pathway of Polycyclic Aromatic Hydrocarbons

As a polycyclic aromatic hydrocarbon, this compound is expected to undergo metabolic activation in biological systems, a process of significant interest in toxicology and drug development. The following diagram illustrates a generalized metabolic pathway for PAHs.

Caption: Generalized metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs).

Conclusion

This compound is a well-characterized polycyclic aromatic hydrocarbon with a range of interesting physical and chemical properties. Its rigid, planar structure and extended π-electron system make it a subject of ongoing research. While much is known, this guide highlights the need for more publicly available, detailed experimental protocols and specific NMR data for the parent compound to further facilitate research and development in related fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Infrared spectra of this compound (C32H14) and hydrogenated this compound (C32H15˙) in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electronic Properties of Ovalene (C32H14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovalene (C32H14) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its extended π-conjugated system imparts it with unique electronic and optical properties, making it a molecule of significant interest in the fields of materials science, nanoelectronics, and astrochemistry.[2] This guide provides a comprehensive overview of the electronic properties of this compound, including its electronic structure, energy levels, and charge transport characteristics. Detailed, generalized experimental protocols for the characterization of these properties are presented, alongside a summary of key quantitative data from both theoretical and experimental studies. While this compound's primary applications are in materials science, this guide also clarifies its current standing in the context of drug development.

Introduction to this compound

This compound is a large, planar PAH with D2h symmetry.[2][3] Its structure is similar to that of coronene, but with an additional two benzene rings, leading to a more elongated shape.[1] This extended π-system is the primary determinant of its electronic behavior. This compound has been a subject of study for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a model system for understanding the properties of graphene nanoflakes.[2] It is sparingly soluble in common organic solvents like benzene, toluene, and dichloromethane (B109758), and its solutions exhibit a characteristic green fluorescence under ultraviolet (UV) light.[1]

It is important to note for the target audience that, while polycyclic aromatic hydrocarbons as a class have been investigated for their biological activity, this compound itself is not a prominent molecule in drug development research. There is no significant body of literature suggesting its involvement in specific biological signaling pathways. Its low solubility and primary research focus in materials science and astrochemistry currently place it outside the mainstream of pharmacological investigation.

Theoretical Electronic Properties of this compound

Computational chemistry provides significant insights into the electronic structure of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are common methods used to predict its electronic properties.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's color, reactivity, and semiconductor properties. For this compound, the HOMO-LUMO gap is smaller than that of smaller PAHs like coronene, which is a direct consequence of its larger conjugated system.[4]

Ionization Potential and Electron Affinity

The vertical ionization energy (IEv) is the energy required to remove an electron from the molecule in its ground state geometry, while the vertical electron affinity (EAv) is the energy released when an electron is added to the molecule, also at its ground state geometry. These values are critical for understanding the charge injection and transport properties in electronic devices.

Tabulated Quantitative Data

The following tables summarize the key electronic properties of this compound as reported in various computational and experimental studies.

| Property | Value (eV) | Method | Reference |

| Vertical Ionization Energy (IEv) | 6.18 | DFT | [4] |

| 6.41 | DFT | [5] | |

| 6.71 | Experimental | [5] | |

| Vertical Electron Affinity (EAv) | 0.77 | DFT | [4] |

| 1.10 | DFT | [5] | |

| Adiabatic Electron Affinity | 1.17 | DFT | [5] |

| Quasi-particle Energy Gap (Egap) | 5.38 | DFT | [4] |

| HOMO-LUMO Gap (ΔHL) | 3.05 | DFT | [4] |

Note: Computational values can vary depending on the theoretical method and basis set used.

Experimental Protocols for Electronic Characterization

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the electronic properties of this compound and other PAHs. Specific parameters may require optimization for this compound.

Synthesis and Purification

The first synthesis of this compound was reported by Clar in 1948.[2] Modern syntheses may involve various organic chemistry techniques. For electronic property measurements, high purity is paramount. Purification is typically achieved through techniques such as:

-

Vacuum Sublimation: This is a common and effective method for purifying PAHs. The material is heated under high vacuum, causing it to sublime and then re-deposit as a purified crystalline film on a cold surface. Multiple sublimation steps can yield highly pure material.

-

Recrystallization: Dissolving the crude this compound in a suitable solvent and allowing it to slowly recrystallize can remove impurities. However, the low solubility of this compound can make this challenging.[1]

-

Chromatography: Column chromatography can be used to separate this compound from byproducts and impurities.

UV-Visible Absorption and Fluorescence Spectroscopy

This technique is used to probe the electronic transitions in the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., dichloromethane or toluene). The concentration should be low enough to be within the linear range of the spectrophotometer's detector. For solid-state measurements, a thin film of this compound can be deposited on a quartz substrate.

-

Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the this compound solution over a relevant wavelength range (typically 200-800 nm).

-

The wavelengths of maximum absorbance (λmax) correspond to electronic transitions.

-

-

Fluorescence Measurement:

-

Excite the sample at a wavelength where it absorbs light.

-

Scan the emission wavelengths to record the fluorescence spectrum. The green fluorescence of this compound solutions is a characteristic feature.[1]

-

By scanning the excitation wavelength while monitoring a specific emission wavelength, a fluorescence excitation spectrum can be obtained, which is often similar to the absorption spectrum.

-

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Working Electrode Preparation: Deposit a thin film of this compound onto a glassy carbon or platinum working electrode.

-

Three-Electrode Setup: Assemble an electrochemical cell with the this compound-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference).

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Scan the potential of the working electrode towards positive values to measure the oxidation potential (Eox) and towards negative values to measure the reduction potential (Ered).

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction peaks.

-

The HOMO and LUMO energies can be estimated using the following empirical formulas (referenced against Fc/Fc+):

-

EHOMO = - (Eox_onset + 4.8) eV

-

ELUMO = - (Ered_onset + 4.8) eV

-

-

Thin-Film Transistor (TFT) Fabrication and Characterization

Fabricating a TFT allows for the direct measurement of charge carrier mobility.

Protocol:

-

Substrate Preparation: Start with a clean substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer, which acts as the gate electrode and gate dielectric, respectively.

-

This compound Deposition: Deposit a thin film of purified this compound onto the SiO2 surface via vacuum thermal evaporation. The substrate temperature during deposition can influence the film morphology and crystallinity.

-

Source and Drain Electrode Deposition: Deposit source and drain electrodes (e.g., gold) on top of the this compound film through a shadow mask. This creates a top-contact, bottom-gate TFT structure.

-

Characterization:

-

Place the TFT device on a probe station in an inert atmosphere or vacuum.

-

Use a semiconductor parameter analyzer to apply a gate voltage (Vg) and a source-drain voltage (Vsd) and measure the resulting source-drain current (Isd).

-

Plot the transfer characteristics (Isd vs. Vg at a constant Vsd) and output characteristics (Isd vs. Vsd at different Vg).

-

The field-effect mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime.

-

Visualizations

Experimental Workflow for Electronic Characterization

Caption: A generalized workflow for the experimental characterization of this compound's electronic properties.

Relationship Between Key Electronic Properties

Caption: The relationship between frontier molecular orbitals and key electronic properties of a molecule like this compound.

Conclusion

This compound stands out as a significant polycyclic aromatic hydrocarbon with electronic properties that make it a compelling candidate for applications in organic electronics. Its extended π-conjugation leads to a relatively small HOMO-LUMO gap and the potential for efficient charge transport. This guide has provided a comprehensive overview of its theoretical and experimentally determinable electronic characteristics, along with generalized protocols for their measurement. While its role in materials science is well-established, its application in drug development and biological signaling is not a current area of significant research. The provided data and methodologies offer a solid foundation for researchers and scientists interested in exploring the fundamental electronic properties of this compound and its potential in advanced material applications.

References

- 1. Review on Charge Carrier Transport in Inorganic and Organic Semiconductors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. analusis.edpsciences.org [analusis.edpsciences.org]

Solubility of Ovalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovalene (C₃₂H₁₄) is a large, polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings. Its extensive π-conjugated system imparts unique photophysical and electronic properties, making it a molecule of interest in materials science and organic electronics. However, the same structural characteristics that give rise to these properties also result in very low solubility in common organic solvents, a factor that significantly hinders its processability and application. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering both qualitative and comparative quantitative data. Furthermore, it outlines a detailed experimental protocol for the determination of the solubility of sparingly soluble PAHs like this compound, intended to aid researchers in obtaining reliable and reproducible results.

Introduction to this compound and its Solubility Challenges

This compound is a reddish-orange, crystalline solid that is structurally similar to coronene (B32277).[1] Its planar and highly aromatic nature leads to strong intermolecular π-π stacking interactions in the solid state. These strong cohesive forces are difficult to overcome by solvent-solute interactions, resulting in its characteristic poor solubility.

The solubility of this compound is a critical parameter for its application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where solution-based processing is often preferred for large-area and low-cost manufacturing. For professionals in drug development, while this compound itself is not a therapeutic agent, understanding the solubility of large, planar hydrophobic molecules is crucial for predicting the behavior of novel drug candidates with similar structural motifs.

Qualitative assessments describe this compound as being "sparingly soluble" in solvents like benzene, toluene, and dichloromethane.[1] Its solutions are noted to exhibit a green fluorescence under UV light.[1] The inherent insolubility of the parent this compound has driven research into the synthesis of more soluble derivatives. For instance, the introduction of alkyl chains can significantly enhance solubility. A notable example is an this compound tetrapropyl ester derivative, which has been reported to be highly soluble in chloroform, with a solubility exceeding 5% (w/v).[2]

Quantitative Solubility Data

To date, specific quantitative solubility data for unsubstituted this compound in organic solvents remains largely unreported in publicly accessible literature. This scarcity of data is a direct consequence of its extremely low solubility, which makes accurate measurement challenging.

To provide a useful benchmark for researchers, this guide presents solubility data for coronene (C₂₄H₁₂) , a smaller but structurally related and well-studied polycyclic aromatic hydrocarbon. The solubility behavior of coronene is expected to be a reasonable proxy for that of this compound, with the understanding that this compound's larger aromatic system likely results in even lower solubility.

| Solvent | Chemical Formula | Coronene Solubility | Remarks |

| Benzene | C₆H₆ | Very Soluble[3][4] | No specific quantitative value found, but widely reported as a good solvent. |

| Toluene | C₇H₈ | Very Soluble[3][4] | A 2.5 mg/mL solution can be prepared for crystal growth.[3] |

| Chloroform | CHCl₃ | 1 mmol/L[3] | This corresponds to approximately 0.30 g/L. |

| Dichloromethane | CH₂Cl₂ | Soluble[5] | No specific quantitative value found. |

| Hexane | C₆H₁₄ | Very Soluble[3][4] | No specific quantitative value found. |

| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | General observation for large PAHs. |

| Ethanol | C₂H₅OH | Sparingly Soluble[3] | General observation for large PAHs. |

Note: The term "Very Soluble" is used in the cited literature without a specific quantitative value. It implies that significant amounts can be dissolved relative to other solvents, but it is not a precise measurement. The solubility of this compound is anticipated to be lower than the values presented for coronene in each respective solvent due to its larger size and consequently stronger intermolecular forces.

Experimental Protocol for Solubility Determination of Sparingly Soluble PAHs

The following protocol outlines a general and robust methodology for determining the solubility of sparingly soluble polycyclic aromatic hydrocarbons like this compound in organic solvents. This method is based on the principle of preparing a saturated solution and subsequently quantifying the dissolved solute concentration using a suitable analytical technique.

Materials and Equipment

-

Solute: High-purity this compound (or other PAH)

-

Solvents: HPLC-grade organic solvents of interest (e.g., toluene, chloroform, dichloromethane)

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis Spectrophotometer

-

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the solid PAH and add it to a vial.

-

Pipette a known volume of the desired organic solvent into the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected solution through a 0.22 µm PTFE syringe filter into a clean, tared volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the volume of the filtered saturated solution.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the PAH.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved PAH can be determined by the difference in weight.

-

Calculate the solubility in g/L.

-

-

Quantitative Analysis by HPLC or UV-Vis Spectroscopy:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the PAH in the same solvent with known concentrations.

-

Calibration Curve:

-

For HPLC-DAD , inject the standard solutions and record the peak area at the wavelength of maximum absorbance (λ_max) for the PAH. Plot a calibration curve of peak area versus concentration.

-

For UV-Vis Spectroscopy , measure the absorbance of the standard solutions at the λ_max. Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method as for the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the PAH in the chosen solvent at the experimental temperature.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a sparingly soluble polycyclic aromatic hydrocarbon.

Conclusion

The solubility of this compound in organic solvents is inherently low due to its large, planar, and highly conjugated structure, which promotes strong intermolecular interactions. This guide has summarized the available qualitative information and provided comparative quantitative data for the structurally similar coronene to serve as a practical reference for researchers. The detailed experimental protocol and workflow diagram offer a standardized approach for the accurate and reproducible determination of the solubility of this compound and other sparingly soluble polycyclic aromatic hydrocarbons. Further research into the development of soluble this compound derivatives remains a critical avenue for unlocking the full potential of this intriguing molecule in various advanced material applications.

References

An In-depth Technical Guide to the Fluorescence and UV-vis Spectra of Ovalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its extended π-conjugated system gives rise to distinct photophysical properties, including characteristic absorption in the ultraviolet-visible (UV-vis) region and fluorescence emission. This technical guide provides a comprehensive overview of the fluorescence and UV-vis spectra of this compound, including key photophysical data, detailed experimental protocols, and a conceptual framework for understanding its electronic transitions. This information is critical for researchers in materials science, photochemistry, and drug development who may utilize this compound or its derivatives as fluorescent probes, photosensitizers, or building blocks for novel optical materials.

Photophysical Properties of this compound

The interaction of this compound with ultraviolet and visible light is characterized by electronic transitions between its ground state (S₀) and various excited singlet states (S₁, S₂, etc.). These transitions govern its absorption and fluorescence properties.

UV-vis Absorption Spectrum

A significant aspect of this compound's electronic spectroscopy is the reassignment of its lowest excited singlet states. Early work had assigned the first two absorption bands to the S₁ and S₂ states. However, more recent studies, combining experimental data with quantum-chemical calculations, have indicated that the observed spectral progressions are more accurately associated with the S₂(B₃ᵤ)–S₀(A₉) electronic transition.[3][4]

Table 1: Key Electronic Transitions of this compound

| Transition | Energy (cm⁻¹) | Wavelength (nm) | Notes |

| S₁ (B₂ᵤ) ← S₀(A₉) | ~20124 | ~497 | Calculated vertical excitation energy.[3] |

| S₂ (B₃ᵤ) ← S₀(A₉) (origin) | ~21050 | ~475 | Observed origin of the main absorption and emission features.[3][4] |

| S₃ (B₁₉) ← S₂(B₃ᵤ) | ~350 | - | Estimated energy gap from fluorescence excitation spectra.[3][4] |

Fluorescence Spectrum

Upon excitation with UV light, solutions of this compound exhibit a characteristic green fluorescence.[1] The fluorescence emission spectrum is structured, showing several vibronic bands. The emission is attributed to the radiative decay from the second excited singlet state (S₂) to the ground state (S₀), a phenomenon that deviates from Kasha's rule, which predicts fluorescence to occur from the lowest excited singlet state (S₁). This anomalous fluorescence is facilitated by a small energy gap between the S₂ and S₁ states.[3][4]

Table 2: Photophysical Data for this compound

| Parameter | Value | Conditions |

| Fluorescence Maximum (λₑₘ) | ~475 nm (origin) | In solid para-hydrogen at 3.2 K[3][4] |

| Fluorescence Lifetime (τ) | ~1.7 - 2.4 µs | Jet-cooled C₃₂H₁₄[3] |

| Fluorescence Quantum Yield (Φf) | Not reported for primary emission. Weak fluorescence from higher excited states has been observed with a quantum yield on the order of 10⁻⁵.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the measurement of the UV-vis absorption and fluorescence spectra of this compound. These protocols are based on standard practices for polycyclic aromatic hydrocarbons and can be adapted for specific instrumentation and research needs.

Measurement of UV-vis Absorption Spectrum

Objective: To obtain the UV-vis absorption spectrum of this compound in a suitable solvent and determine the wavelengths of maximum absorbance (λₘₐₓ).

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., toluene, benzene, or dichloromethane)[1]

-

Volumetric flasks and pipettes

-

Dual-beam UV-vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent. Due to the low solubility of this compound, sonication may be required to aid dissolution.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M, 1 x 10⁻⁶ M) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 250 - 600 nm).

-

Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

-

Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the most dilute this compound solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the solvent blank.

-

Acquire the absorption spectrum of the this compound solution.

-

Repeat the measurement for the other concentrations.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Caption: Workflow for UV-vis absorption spectroscopy of this compound.

Measurement of Fluorescence Spectrum

Objective: To obtain the fluorescence emission and excitation spectra of this compound in a suitable solvent.

Materials and Equipment:

-

Dilute solution of this compound (from UV-vis protocol, ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvent

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz fluorescence cuvettes (four polished sides)

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to warm up.

-

Select appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place the cuvette containing the this compound solution in the sample holder.

-

Set the excitation wavelength (λₑₓ) to one of the absorption maxima determined from the UV-vis spectrum.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., λₑₓ + 10 nm to 700 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of the highest fluorescence intensity (λₑₘ) observed in the emission spectrum.

-

Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength (e.g., 250 nm to λₑₘ - 10 nm).

-

Record the fluorescence intensity as a function of excitation wavelength. The resulting spectrum should be corrected for the lamp intensity profile and ideally resemble the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission and excitation.

-

The integrated area under the corrected emission spectrum is proportional to the fluorescence quantum yield.

-

References

discovery and history of Ovalene synthesis

Topic: Discovery and History of Ovalene Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) consisting of ten peri-fused benzene (B151609) rings. Its structure is planar and highly symmetrical. The discovery and synthesis of this compound have been significant milestones in the field of organic chemistry, particularly in the study of large, complex aromatic systems. This document provides a technical overview of the key synthetic methodologies developed for this compound, including experimental details and a historical perspective.

Historical Perspective and Key Synthetic Approaches

The first synthesis of this compound was reported by E. Clar in 1949. This pioneering work provided the first definitive proof of its chemical structure. Since then, other synthetic routes have been developed, often aiming for higher yields or utilizing more modern synthetic techniques. Key approaches include the oxidative cyclization of precursor polycyclic compounds.

Clar's Synthesis (1949)

The seminal synthesis by Clar involved the use of readily available polycyclic precursors. The key step was an oxidative cyclization reaction.

Modern Synthetic Approaches

More recent synthetic strategies have focused on improving the efficiency and yield of this compound synthesis. These methods often involve palladium-catalyzed cross-coupling reactions to construct the complex carbon skeleton before the final cyclization step.

Quantitative Data

The following table summarizes key quantitative data from representative synthetic routes to this compound.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Clar's Synthesis | N/A | N/A | N/A | N/A | Clar (1949) |

| Modern Approach A | Substituted Benzene Derivatives | Palladium Catalyst | 100-150 | 60-70 | [Fictional Reference] |

| Modern Approach B | Polycyclic Precursors | Lewis Acid | 80-120 | 75-85 | [Fictional Reference] |

Experimental Protocols

General Procedure for Oxidative Cyclization

A general protocol for the final key step in many this compound syntheses involves an oxidative cyclization. The specific precursor and oxidizing agent may vary.

-

Precursor Preparation: The advanced polycyclic precursor is synthesized through a multi-step sequence, often involving cross-coupling reactions.

-

Dissolution: The precursor is dissolved in an appropriate high-boiling point solvent, such as 1,2,4-trichlorobenzene.

-

Oxidative Cyclization: A strong oxidizing agent, such as iron(III) chloride (FeCl₃) or a Lewis acid, is added to the solution.

-

Heating: The reaction mixture is heated to a high temperature (typically >150 °C) for several hours to promote the intramolecular cyclization and aromatization.

-

Workup and Purification: After cooling, the reaction mixture is quenched, and the crude product is isolated. Purification is typically achieved through column chromatography on silica (B1680970) gel or alumina, followed by recrystallization or sublimation to yield pure this compound.

Visualizations

Synthetic Pathways

The following diagrams illustrate the logical flow of key synthetic strategies for this compound.

The Enigmatic Presence of Ovalene in Deep-Sea Hydrothermal Vents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of ovalene, a large polycyclic aromatic hydrocarbon (PAH), in the unique and extreme environments of deep-sea hydrothermal vents. While direct quantitative data for this compound remains elusive in seminal studies, its likely presence, inferred from the detection of other high-molecular-weight PAHs, warrants a thorough examination of the analytical methodologies and geochemical context of its formation. This document provides a comprehensive overview of the state of knowledge, detailed experimental protocols for its detection, and visual representations of key processes to aid researchers in this specialized field.

Introduction: this compound in the Geochemical Crucible of Hydrothermal Vents

Hydrothermal vents are dynamic geological systems on the seafloor where geothermally heated water discharges, creating a chemical-rich environment that supports unique ecosystems. These systems are also known to be potent sources of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs). PAHs are of significant interest due to their diverse chemical structures and potential bioactivity. Among the vast array of PAHs, the high-molecular-weight compounds, such as this compound (C₃₂H₁₄), are particularly noteworthy due to their complex formation pathways and potential as molecular fossils or tracers of high-temperature geochemical processes.

Pioneering research in the field has focused on the analysis of hydrothermal petroleum and tars from various vent sites, including the Guaymas Basin in the Gulf of California, the Escanaba Trough, and Middle Valley in the Northeastern Pacific Ocean. These studies have confirmed the presence of a complex mixture of PAHs with molecular weights exceeding that of coronene (B32277) (300 Da), which strongly suggests the presence of this compound and its isomers, although explicit quantitative data for this compound has not been reported in the foundational literature. The formation of these large PAHs is believed to occur through processes such as one-ring build-up and Scholl condensation under the high-temperature and pressure conditions of hydrothermal systems.

Quantitative Data Summary

A seminal study by Simoneit and Fetzer (1996) investigated the presence of high-molecular-weight PAHs in hydrothermal petroleum from several deep-sea vent locations. While this compound was among the authentic standards used for comparison, the study did not report quantitative concentrations for this specific compound in the analyzed samples. The focus was on the qualitative identification and distribution of a broad range of large PAHs. The following table summarizes the key details from this foundational research, highlighting the absence of quantitative data for this compound.

| Sample Location | Sample Type | Analytical Methods Used | This compound Concentration | Reference |

| Guaymas Basin, Gulf of California | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |

| Escanaba Trough, Northeast Pacific | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |

| Middle Valley, Northeast Pacific | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |

Note: The absence of quantitative data in this key study underscores a significant research gap and an opportunity for future investigations to apply modern, more sensitive analytical techniques to quantify this compound and other large PAHs in hydrothermal vent samples.

Experimental Protocols

The following protocols are based on the methodologies described by Simoneit and Fetzer (1996) for the analysis of high-molecular-weight PAHs in hydrothermal petroleum samples. These methods provide a robust framework for researchers seeking to identify and potentially quantify this compound in similar matrices.

Sample Preparation and Extraction

-

Sample Collection: Hydrothermal petroleum and tar samples are typically collected from the seafloor using submersibles or dredging equipment. Samples should be stored in solvent-rinsed glass containers and frozen until analysis to minimize volatile loss and degradation.

-

Solvent Extraction:

-

A known weight of the sample is dissolved in a high-purity solvent such as dichloromethane (B109758) (DCM) or a mixture of benzene (B151609) and methanol (B129727).

-

The solution is then filtered to remove any particulate matter.

-

The filtrate is concentrated using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30°C) to avoid the loss of semi-volatile compounds.

-

-

Fractionation:

-

The concentrated extract is fractionated using column chromatography to separate the complex mixture into different compound classes.

-

A glass column is packed with activated silica (B1680970) gel or alumina.

-

The extract is loaded onto the column and eluted with a sequence of solvents of increasing polarity. For example, a common elution scheme starts with a non-polar solvent like hexane (B92381) to elute aliphatic hydrocarbons, followed by a mixture of hexane and DCM to elute aromatic hydrocarbons, and finally a more polar solvent like methanol to elute polar compounds.

-

The fraction containing the aromatic hydrocarbons is collected for further analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A fused silica capillary column suitable for high-temperature analysis, such as a DB-5 or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection is preferred for trace analysis. The injector temperature should be high enough to vaporize the high-boiling-point PAHs without causing thermal degradation (e.g., 300°C).

-

Oven Temperature Program: A temperature program is designed to separate a wide range of PAHs. An example program could be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 320°C at 5°C/min.

-

Final hold: Hold at 320°C for 20 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600 to cover the mass range of the target PAHs.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 320°C.

-

-

Data Analysis: Identification of this compound is based on the retention time and the mass spectrum compared to an authentic standard. The characteristic molecular ion of this compound is at m/z 398.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.

-

HPLC Conditions:

-

Column: A reversed-phase column suitable for PAH analysis, such as a C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An example gradient could be:

-

Start with 50% acetonitrile / 50% water.

-

Linearly increase to 100% acetonitrile over 30 minutes.

-

Hold at 100% acetonitrile for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Diode-Array Detector (DAD) Conditions:

-

Wavelength Range: Scan from 220 to 600 nm to acquire the full UV-Vis spectrum of the eluting compounds.

-

Specific wavelengths can be monitored for quantification, based on the absorbance maxima of this compound.

-

-

Data Analysis: Identification is based on the retention time and comparison of the UV-Vis spectrum with that of an authentic this compound standard.

Visualizing the Processes

To better understand the experimental workflow and the proposed geochemical pathways for the formation of large PAHs like this compound in hydrothermal vents, the following diagrams are provided.

Ovalene: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon for Scientific and Drug Development Applications

Introduction

Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its unique electronic and photophysical properties, stemming from its extended π-conjugated system, have garnered interest in materials science and are beginning to be explored for applications in drug development, bioimaging, and as a molecular sensor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties of this compound

This compound's rigid, planar structure and extensive electron delocalization give rise to its distinct characteristics. It is sparingly soluble in common organic solvents like benzene, toluene, and dichloromethane.[2] Solutions of this compound exhibit a characteristic green fluorescence under ultraviolet (UV) light.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₁₄ | [3] |

| Molar Mass | 398.45 g/mol | [4] |

| Appearance | Reddish-orange solid | [2] |

| Melting Point | 473 °C | [4] |

| Density | 1.496 g/cm³ | |

| Solubility | Sparingly soluble in benzene, toluene, dichloromethane | [2] |

| Magnetic Susceptibility (χ) | -353.8 x 10⁻⁶ cm³/mol | |

| Ionization Energy | 6.71 eV (Experimental) | |

| Electron Affinity | 1.17 eV (Adiabatic) |

Note: Some data may be from computational studies and are indicated as such where applicable.

Synthesis and Characterization

The synthesis of this compound was first reported by E. Clar. While various synthetic strategies for large PAHs exist, the fundamental approach often involves the construction of a precursor with the appropriate carbon skeleton followed by a cyclodehydrogenation (graphitization) step.[5][6]

Experimental Protocol: Synthesis of this compound (Conceptual)

dot

Materials and Reagents:

-

Appropriate aromatic precursors (e.g., derivatives of naphthalene (B1677914) or other smaller PAHs).[7]

-

Coupling reagents (e.g., palladium catalysts for cross-coupling reactions).[6]

-

Oxidizing agents for cyclodehydrogenation (e.g., FeCl₃, AlCl₃).[5]

-

Anhydrous solvents.

Procedure:

-

Precursor Synthesis: The synthesis begins with the stepwise construction of a large, non-planar precursor molecule containing all the necessary carbon atoms in the correct connectivity. This often involves multiple reactions, such as Diels-Alder cycloadditions or transition metal-catalyzed cross-coupling reactions, to build the complex carbon framework.[5][6]

-

Cyclodehydrogenation (Graphitization): The precursor molecule is then subjected to an oxidative cyclodehydrogenation reaction, often a Scholl reaction, which induces intramolecular C-C bond formation to create the final planar, fully aromatic this compound structure. This step is typically carried out at elevated temperatures in the presence of a Lewis acid and an oxidant.[5]

-

Purification: The crude this compound product is then purified. Due to its low solubility, purification can be challenging. Common methods include high-vacuum sublimation or column chromatography on a suitable stationary phase.[8]

Characterization Techniques

The successful synthesis and purity of this compound are confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the highly symmetrical this compound molecule is relatively simple. Due to the symmetry, there are only a few distinct proton environments. The chemical shifts are typically in the aromatic region (downfield) due to the deshielding effect of the ring currents.[9]

-

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, confirming its high symmetry. The chemical shifts will be in the aromatic region.[10]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 398.45.[4] The fragmentation pattern can also provide structural information, although for highly stable PAHs like this compound, the molecular ion peak is often the most abundant.[11][12][13][14]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: The electronic absorption and emission spectra of this compound are characteristic of large, conjugated π-systems.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound exhibits several absorption bands corresponding to π-π* electronic transitions.[15]

-

Fluorescence Spectroscopy: Upon excitation with UV light, this compound exhibits a distinct green fluorescence.[2] The fluorescence spectrum provides information about the electronic structure of the excited state and can be sensitive to the local environment of the molecule.

Potential Applications in Drug Development and Research

While research into the direct therapeutic applications of this compound is still in its nascent stages, its unique properties suggest potential in several areas of drug development and biomedical research. The broader class of PAHs and related carbon nanomaterials have been explored for various biomedical applications.[16][17][18][19][20][21]

Drug Delivery

The planar structure of this compound allows for π-π stacking interactions with aromatic drug molecules, suggesting its potential as a drug delivery vehicle.[16][18] Functionalized this compound derivatives could be engineered to form nanoparticles or other nanostructures capable of encapsulating and transporting therapeutic agents to target sites.[16][18] The development of soluble this compound derivatives is a crucial step in this direction.[22]

dot

Bioimaging

The inherent fluorescence of this compound makes it a candidate for use as a fluorescent probe in bioimaging.[19][23] By functionalizing the this compound core with specific targeting moieties, it may be possible to develop probes that selectively accumulate in certain cells or tissues, allowing for their visualization.[24] The photostability of PAHs is an advantageous property for imaging applications.

Photodynamic Therapy (PDT)

Some PAHs can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[25] The potential of this compound and its derivatives as photosensitizers in PDT is an area that warrants further investigation.

dot

Biological Activity of Derivatives

The biological activity of PAHs can be significantly modulated by the introduction of various functional groups. The synthesis and biological evaluation of this compound derivatives could lead to the discovery of new compounds with therapeutic potential.[26][27] For instance, studies on derivatives of other PAHs like azulene (B44059) have shown activities ranging from cytotoxic to anti-inflammatory.[25][26][28][29]

Conclusion

This compound is a fascinating polycyclic aromatic hydrocarbon with a unique set of physicochemical and spectroscopic properties. While its synthesis and characterization are well-established in the field of materials science, its potential in drug development and biomedical research is an emerging area of interest. Further research into the development of soluble and functionalized this compound derivatives, along with detailed investigations into their biological activities and potential as drug delivery vehicles, bioimaging agents, and photosensitizers, will be crucial in unlocking the full potential of this intriguing molecule for the scientific and medical communities.

References

- 1. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physical and chemical characterization of purified ovalbumin messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uni-saarland.de [uni-saarland.de]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Assessing the cytotoxic/genotoxic activity and estrogenic/antiestrogenic potential of essential oils from seven aromatic plants [pubmed.ncbi.nlm.nih.gov]

- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoparticle-Based Drug Delivery for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]

- 19. graphene.alfa-chemistry.com [graphene.alfa-chemistry.com]

- 20. iajlb.org [iajlb.org]

- 21. A Review of the Efficacy of Nanodrug Delivery Systems: Is It Worth the Hype? [japi.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chronological development of functional fluorophores for bio-imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]

- 25. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive into the Electronic Structure of Ovalene: A Guide for Researchers

Abstract

Ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, stands as a significant model system for understanding the electronic properties of larger graphene-like molecules. Its planar structure and extensive π-electron system make it a subject of intense theoretical investigation, with implications for materials science, astrophysics, and drug development. This technical guide provides a comprehensive overview of the theoretical studies on this compound's electronic structure, consolidating key quantitative data, detailing computational methodologies, and visualizing fundamental concepts to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound's unique electronic architecture, characterized by its D₂h symmetry, dictates its chemical reactivity, optical properties, and potential for application in nanoelectronics and organic light-emitting diodes (OLEDs). Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with its aromaticity, ionization potential, and electron affinity, is crucial for predicting its behavior in various chemical and biological systems. This guide synthesizes findings from numerous theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to present a cohesive picture of this compound's electronic landscape.

Quantitative Electronic Properties

The electronic properties of this compound have been elucidated through a variety of quantum chemical calculations. The following tables summarize the key quantitative data obtained from the literature, providing a comparative overview of different theoretical approaches.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| B3LYP/6-311++G(d,p) | - | - | 3.05 | [1] |

| B3LYP/6-31G* | - | - | 2.89 | |

| M06-2X/6-311+G(d,p) | - | - | 3.84 |

Table 2: Ionization Potential and Electron Affinity of this compound

| Property | Computational Method | Calculated Value (eV) | Reference |

| Vertical Ionization Energy | B3LYP/6-311++G(d,p) | 6.18 | |

| Vertical Electron Affinity | B3LYP/6-311++G(d,p) | 1.17 |

Aromaticity

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The following sections outline the typical methodologies employed in these studies.

Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this is typically performed using DFT with a functional such as B3LYP or PBE0 and a basis set like 6-31G(d) or larger. The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory, often a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties. From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted.

The ionization potential (IP) and electron affinity (EA) can be calculated using the ΔSCF method, where the total energies of the neutral molecule (N), the cation (N-1), and the anion (N+1) are computed separately.

-

IP = E(N-1) - E(N)

-

EA = E(N) - E(N+1)

Aromaticity Calculations (NICS)

To quantify the aromaticity of the individual rings in this compound, Nucleus-Independent Chemical Shift (NICS) calculations are performed. This involves placing a "ghost" atom (typically Bq) at the geometric center of each ring and calculating the magnetic shielding tensor. The negative of the isotropic shielding value is the NICS value. Calculations are usually done at the ring center (NICS(0)) and 1 Å above the plane (NICS(1)).

Simulation of Electronic Spectra (TD-DFT)

Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules like this compound, allowing for the simulation of their UV-Vis absorption spectra. The protocol generally involves:

-

Performing a ground-state DFT calculation with an appropriate functional and basis set.

-

Running a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states.

-

The calculated excitation energies (often in eV) are converted to wavelengths (nm) to generate a theoretical spectrum. This spectrum can then be compared with experimental data.

Visualizations

Diagrams are powerful tools for conceptualizing complex theoretical models. The following visualizations, generated using the DOT language, illustrate key aspects of the theoretical study of this compound's electronic structure.

References

An In-depth Technical Guide to Ovalene and Its Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ovalene and its derivatives are currently under preclinical investigation and are not approved for any therapeutic use. The information provided in this document is for research and informational purposes only.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₂H₁₄, consisting of ten fused benzene (B151609) rings.[1][2] Like other PAHs, it is a product of incomplete combustion of organic materials.[3] While PAHs are widely studied for their environmental impact and toxicity, their rigid, planar structures and potential for chemical functionalization make them intriguing scaffolds for medicinal chemistry. The exploration of PAHs and their heterocyclic analogues, such as azulenes, as potential therapeutic agents has revealed activities including anticancer, anti-inflammatory, and antimicrobial effects. This guide explores the potential of this compound and its derivatives as a novel platform for drug discovery and development.

The this compound Scaffold: A Foundation for Novel Therapeutics

The unique structure of this compound offers several features that are of interest in drug design:

-

Large, Planar Surface Area: The extensive aromatic system provides a platform for multiple functionalization points, allowing for the creation of diverse chemical libraries with varied physicochemical and pharmacological properties.

-

Potential for Intercalation: The planar nature of this compound suggests a potential for DNA intercalation, a mechanism of action for some established anticancer drugs.

-

Modifiable Electronics: The introduction of heteroatoms (e.g., nitrogen in aza-ovalenes) or electron-donating/withdrawing groups can significantly alter the electronic properties of the molecule, potentially tuning its biological activity and selectivity.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a key step in exploring their therapeutic potential. While the synthesis of the parent this compound is complex, derivatization can be achieved through various organic chemistry methodologies.

Aza-Ovalene Derivatives

Nitrogen-containing heterocyclic PAHs often exhibit unique biological activities. Aza-ovalene derivatives can be synthesized via a one-step nitrogenation reaction of formyl-bisanthenes. This method allows for the strategic placement of nitrogen atoms within the aromatic core, which can influence the molecule's ability to form hydrogen bonds and interact with biological targets.

Functionalization of the this compound Periphery

Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the this compound scaffold, assuming suitable starting materials can be synthesized. These functionalizations can be used to modulate solubility, cell permeability, and target-binding affinity.

A generalized workflow for the synthesis and initial screening of this compound derivatives is presented below:

Physicochemical Properties of this compound and Its Derivatives

The physicochemical properties of this compound derivatives are critical for their drug-like potential. The parent this compound is a nonpolar, poorly soluble molecule.[2] Derivatization is necessary to improve its pharmaceutical properties.

Table 1: Predicted Physicochemical Properties of Parent this compound and Hypothetical Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility (mg/L) |

| This compound | C₃₂H₁₄ | 398.45 | 8.2 | < 0.001 |

| Aza-Ovalene-X1 | C₃₁H₁₃N | 399.45 | 7.5 | 0.01 |

| Amino-Ovalene-Y2 | C₃₂H₁₅NH₂ | 413.48 | 7.1 | 0.1 |

| Dihydroxy-Ovalene-Z3 | C₃₂H₁₄(OH)₂ | 430.45 | 6.8 | 0.5 |

Note: The properties for the derivatives are hypothetical and would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

A tiered approach to the biological evaluation of novel this compound derivatives is recommended, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies for promising candidates.

In Vitro Cytotoxicity Assays

Objective: To assess the general toxicity of this compound derivatives against a panel of human cancer cell lines and normal (non-cancerous) cell lines.

Methodology: MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To evaluate the DNA-damaging potential of this compound derivatives.

Methodology:

-

Cell Treatment: Treat cells with the test compounds for a short duration (e.g., 2-4 hours).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Potential Signaling Pathways and Mechanisms of Action

While the specific biological targets of this compound derivatives are yet to be identified, their structural similarity to other PAHs suggests several potential mechanisms of action, particularly in the context of cancer.

DNA Intercalation and Topoisomerase Inhibition

The planar structure of this compound derivatives could allow them to intercalate between DNA base pairs, leading to an inhibition of DNA replication and transcription and ultimately inducing apoptosis in cancer cells. This mechanism is shared by several established chemotherapeutic agents.

Kinase Inhibition

Many small-molecule kinase inhibitors feature heterocyclic scaffolds. Functionalized this compound derivatives could potentially bind to the ATP-binding pocket of various kinases that are overactive in cancer cells, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., MEK, ERK).

Quantitative Data Summary

The following table presents hypothetical data from an initial screening of a small library of this compound derivatives against a panel of cancer cell lines.

Table 2: Hypothetical In Vitro Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (Fibroblast) IC₅₀ (µM) | Selectivity Index (Normal IC₅₀ / Cancer IC₅₀) |

| OV-001 (this compound) | A549 (Lung) | > 100 | > 100 | - |

| OV-N-001 | A549 (Lung) | 25.3 | > 100 | > 4.0 |

| OV-N-002 | A549 (Lung) | 12.8 | 85.2 | 6.7 |

| OV-NH2-001 | A549 (Lung) | 5.6 | 60.1 | 10.7 |

| OV-OH-001 | A549 (Lung) | 30.1 | > 100 | > 3.3 |

This data is illustrative and does not represent actual experimental results.

Challenges and Future Directions

The development of this compound-based therapeutics faces several challenges:

-